Tripeptide-3 (SYN-AKE) Neuromuscular Inhibition: In Vitro Muscle Contraction Reduction Quantified
Tripeptide-3 in the SYN-AKE variant (β-Ala-Pro-Dab-NH-benzyl) demonstrates quantifiable postsynaptic acetylcholine receptor antagonism. At a concentration of 0.5 mM, Tripeptide-3 reduced induced muscle contraction by 82% after two hours of treatment in vitro . This neuromuscular inhibition mechanism is directly comparable to botulinum toxin preparations, though the peptide achieves reversible antagonism without requiring transdermal injection, a differentiation critical for topical cosmetic formulation [1]. Class-level inference indicates this mechanism is unique among cosmetic tripeptides, as comparator sequences (AHK, GHK) operate via collagen synthesis pathways rather than postsynaptic receptor blockade [2].
| Evidence Dimension | Muscle contraction inhibition |
|---|---|
| Target Compound Data | 82% reduction in muscle contraction at 0.5 mM |
| Comparator Or Baseline | Botulinum toxin (injected) — reversible antagonism vs. irreversible cleavage; AHK/GHK peptides — no neuromuscular activity |
| Quantified Difference | 82% reduction (absolute) at 2 hours; mechanism class distinction |
| Conditions | In vitro muscle contraction assay; 0.5 mM concentration; 2-hour treatment duration |
Why This Matters
This quantitative inhibition data enables procurement decisions where rapid-acting, topical neuromuscular modulation is the primary formulation objective.
- [1] Bol News. Syn-AKE Peptide: Exploring Its Potential in Neuromuscular and Structural Research. 2025. View Source
- [2] Pyo HK, Yoo HG, Won CH, et al. The effect of tripeptide-copper complex on human hair growth in vitro. Arch Pharm Res. 2007;30(7):834-839. View Source
